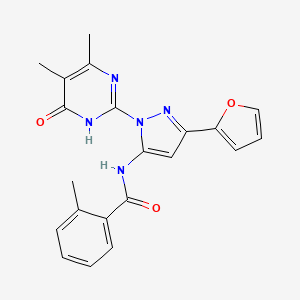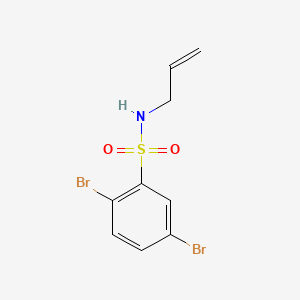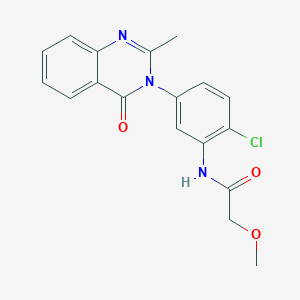
N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-methoxyacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-methoxyacetamide is a complex organic compound characterized by its aromatic structure and the presence of functional groups that lend it unique chemical properties. This compound falls within the broader category of quinazolinones, which are notable for their pharmacological potential.
准备方法
Synthetic Routes and Reaction Conditions
Initial Synthesis: : The synthesis typically begins with the formation of a quinazolinone core. This involves the condensation of an anthranilic acid derivative with a nitrile or amide, often in the presence of a dehydrating agent.
Functional Group Introduction: : The 2-chloro and 2-methoxyacetamide groups are introduced through specific substitution reactions. For example, chlorination can be achieved using thionyl chloride, while methoxyacetamide may be introduced via a nucleophilic substitution reaction using methoxyacetic acid or its derivatives.
Industrial Production Methods
In an industrial setting, the synthesis may employ continuous flow techniques to enhance reaction efficiency and yield. These methods often involve:
High-Pressure Reactors: : To facilitate reactions that require stringent conditions.
Automated Control Systems: : For precise control over reaction parameters, ensuring consistency and scalability.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically affecting the methoxyacetamide group, potentially leading to the formation of aldehydes or carboxylic acids.
Reduction: : Reduction reactions may target the quinazolinone core, potentially yielding tetrahydroquinazoline derivatives.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Halides, amines, and alcohols, often in the presence of catalysts like palladium or bases like sodium hydroxide.
Major Products Formed
Aldehydes and Carboxylic Acids: : From oxidation.
Tetrahydroquinazoline Derivatives: : From reduction.
Various Substituted Derivatives: : From substitution reactions, depending on the reactants used.
科学研究应用
N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-methoxyacetamide is of significant interest in various scientific fields:
Chemistry: : Its unique structure allows for the exploration of novel reaction mechanisms and pathways.
Biology: : The compound's potential as a bioactive molecule opens avenues for research in enzyme inhibition, receptor binding studies, and cellular assays.
Medicine: : Research is ongoing into its potential therapeutic uses, particularly in oncology and infectious disease due to its ability to interfere with cellular processes.
作用机制
The compound’s mechanism of action is likely tied to its ability to interact with specific molecular targets, such as enzymes or receptors. The quinazolinone core can mimic the structure of natural substrates or inhibitors, allowing it to bind effectively and modulate biological pathways. For example, its structure may allow it to inhibit kinases, enzymes critical for cell signaling and growth, which is particularly relevant in cancer treatment.
相似化合物的比较
Similar Compounds
N-(2-Chlorophenyl)-2-methoxyacetamide
N-(2-Methyl-4-oxoquinazolin-3(4H)-yl)benzamide
N-(2-Chloro-5-methylphenyl)-2-methoxyacetamide
Unique Features
Substitution Pattern: : The specific placement of the chloro, methyl, and methoxyacetamide groups confers unique reactivity and binding properties.
Biological Activity: : Compared to other quinazolinones, this compound may exhibit more potent biological activities due to its specific structural attributes.
The intricate design and versatile reactivity of N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-methoxyacetamide make it a fascinating subject for ongoing research and industrial application
属性
IUPAC Name |
N-[2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-methoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3/c1-11-20-15-6-4-3-5-13(15)18(24)22(11)12-7-8-14(19)16(9-12)21-17(23)10-25-2/h3-9H,10H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVDBDEYWFHTEDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)Cl)NC(=O)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2919971.png)
![tert-Butyl 4,4-difluoro-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B2919972.png)
![N-(5-Hydroxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)prop-2-enamide](/img/structure/B2919976.png)
![2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B2919978.png)
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(methylthio)nicotinamide](/img/structure/B2919979.png)
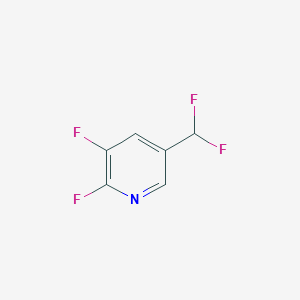
![N-(4-ethylphenyl)-2-[3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2919983.png)
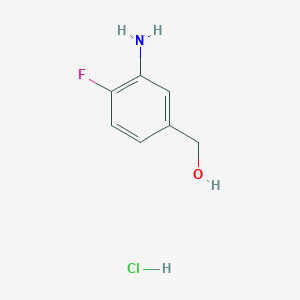
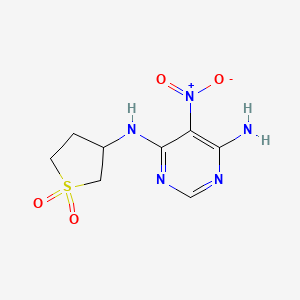
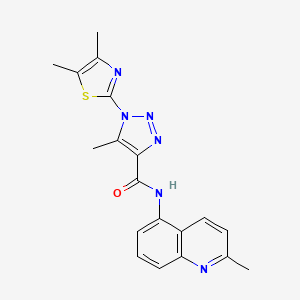
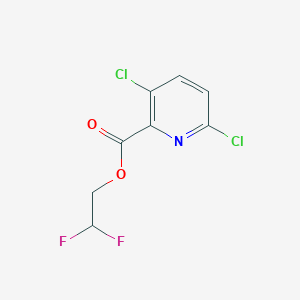
![4'-methyl-N-phenyl-N-(2,2,2-trifluoroethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2919992.png)
